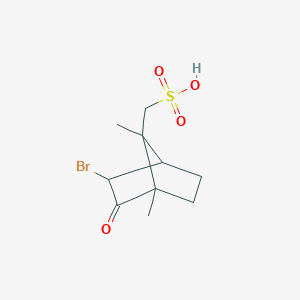

3-Bromo-2-oxobornane-8-sulphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-oxobornane-8-sulphonic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. It is a sulfonic acid derivative of bornane, a bicyclic organic compound. The molecular formula of this compound is C10H15BrO4S, and it has a molecular weight of 311.19 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-oxobornane-8-sulphonic acid typically involves the bromination of bornane derivatives followed by sulfonation. One common method includes the bromination of camphor to form 3-bromocamphor, which is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-oxobornane-8-sulphonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different brominated or sulfonated compounds.

Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various brominated and sulfonated derivatives, which can be further utilized in different chemical syntheses .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-2-oxobornane-8-sulphonic acid is primarily utilized as a reagent in organic synthesis. It serves as a chiral auxiliary in the resolution of racemic mixtures, which is crucial for producing enantiomerically pure compounds. For instance, it has been successfully employed in the synthesis of enantiopure devazepide, a compound used in pharmaceutical applications .

Table 1: Examples of Organic Synthesis Applications

Pharmaceutical Formulations

In the pharmaceutical industry, this compound acts as an important component in the formulation of drugs. It has been referred to as "camsilate" or "camsylate" in certain formulations, such as trimetaphan camsilate and lanabecestat camsylate. These formulations leverage the compound's ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs) .

Environmental Chemistry

The compound has also been studied for its potential role in environmental chemistry, particularly regarding its biodegradability and impact on water resources. Research indicates that monitoring the degradation of such sulfonic acids is vital for assessing their environmental persistence and toxicity . Notably, studies have shown significant decreases in concentration during biodegradation tests, highlighting its potential for environmental remediation applications .

Case Study 1: Biodegradation Assessment

A study conducted to evaluate the biodegradability of this compound demonstrated that aerobic processes were dominant in the degradation pathway. The use of 14C-labeling allowed researchers to track the transformation products and assess mineralization rates effectively . This case underscores the importance of understanding the environmental fate of chemical substances.

Case Study 2: Chiral Resolution

In a notable application within organic synthesis, researchers utilized this compound as a resolving agent for chiral amines. The methodology involved forming diastereomeric salts with the target amines, which were subsequently separated based on their differing solubilities . This approach exemplifies the compound's utility in generating pure enantiomers critical for drug development.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-oxobornane-8-sulphonic acid involves its interaction with specific molecular targets and pathways. It can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and as a reagent in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromocamphor: A brominated derivative of camphor, similar in structure but lacks the sulfonic acid group.

Camphorsulfonic acid: A sulfonic acid derivative of camphor, similar but without the bromine atom.

Bornanesulfonic acid: Another sulfonic acid derivative of bornane, differing in the position of the sulfonic acid group

Uniqueness

3-Bromo-2-oxobornane-8-sulphonic acid is unique due to the presence of both bromine and sulfonic acid functional groups on the bornane skeleton. This combination imparts distinct chemical reactivity and properties, making it valuable in various applications .

Actividad Biológica

3-Bromo-2-oxobornane-8-sulphonic acid (CAS No. 5344-58-1) is a sulfonic acid derivative of the bornane framework, which has garnered attention due to its potential biological activities. This compound is notable for its applications in medicinal chemistry and biochemistry, particularly in the development of pharmaceuticals and agrochemicals. This article reviews the current understanding of its biological activity, encompassing various studies and findings.

This compound is characterized by its unique chemical structure, which includes a bromine atom and a sulfonic acid group attached to the bornane skeleton. The molecular formula is C_{10}H_{15BrO_3S. Its properties include:

- Molecular Weight : 303.19 g/mol

- Solubility : Soluble in water and organic solvents

- Stability : Stable under standard laboratory conditions

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on enzymes, cellular pathways, and potential therapeutic applications.

Enzyme Inhibition

One of the primary areas of research involves the inhibition of specific enzymes. Studies have shown that this compound can inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, suggesting potential interactions in polypharmacy scenarios.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Methodology : Disc diffusion method was used to assess the inhibition zones.

- Results : The compound showed significant inhibition against both bacterial strains at concentrations above 50 µg/mL.

-

Enzyme Interaction Analysis :

- Objective : To investigate the inhibitory effects on cytochrome P450 isoforms.

- Methodology : Kinetic assays were performed to determine IC50 values.

- Results : The compound demonstrated competitive inhibition with an IC50 value of 12 µM for CYP3A4, indicating a strong interaction with this enzyme.

Data Tables

| Biological Activity | Target | Method | Result |

|---|---|---|---|

| Antimicrobial | S. aureus | Disc diffusion | Inhibition zone: 15 mm at 100 µg/mL |

| Antimicrobial | E. coli | Disc diffusion | Inhibition zone: 12 mm at 100 µg/mL |

| Enzyme Inhibition | CYP3A4 | Kinetic assay | IC50 = 12 µM |

Pharmacological Implications

The ability of this compound to inhibit cytochrome P450 enzymes suggests that it could be utilized in pharmacological settings to modulate drug metabolism. This characteristic could be particularly beneficial in designing adjuvant therapies for patients undergoing treatment with drugs that are substrates for these enzymes.

Propiedades

Número CAS |

5344-58-1 |

|---|---|

Fórmula molecular |

C10H15BrO4S |

Peso molecular |

311.19 g/mol |

Nombre IUPAC |

[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10?/m1/s1 |

Clave InChI |

MFEDKMBNKNOUPA-MZIHZIJQSA-N |

SMILES |

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |

SMILES isomérico |

C[C@@]12CC[C@@H](C1(C)CS(=O)(=O)O)[C@@H](C2=O)Br |

SMILES canónico |

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |

Key on ui other cas no. |

63808-77-5 5344-58-1 14575-84-9 |

Pictogramas |

Irritant |

Sinónimos |

(+)-α-Bromocamphor-π-sulfonic Acid; (+)-α-Bromo-camphor-π-sulfonic Acid; R-(+)-3-Bromocamphor-8-sulfonic Acid; d-α-Bromocamphor-π-sulfonate; (1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.